
tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate: is an organic compound with the molecular formula C15H21NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, an ethoxyvinyl group, and a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(1-ethoxyvinyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(1-ethoxyvinyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxyvinyl group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl (2-(1-ethoxyvinyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the development of enzyme inhibitors. It is also used in the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. It is particularly useful in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl (2-(1-ethoxyvinyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. This interaction can lead to the inhibition of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (1-(2-(benzyloxy)phenyl)cyclopropyl)carbamate .
Comparison: tert-Butyl (2-(1-ethoxyvinyl)phenyl)carbamate is unique due to its ethoxyvinyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions. This uniqueness makes it valuable in various scientific research applications .
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(1-ethoxyethenyl)phenyl]carbamate |
InChI |
InChI=1S/C15H21NO3/c1-6-18-11(2)12-9-7-8-10-13(12)16-14(17)19-15(3,4)5/h7-10H,2,6H2,1,3-5H3,(H,16,17) |
Clave InChI |
OTNVDHHMPDMOEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C1=CC=CC=C1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
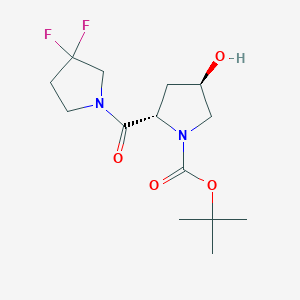

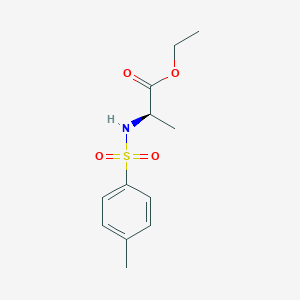
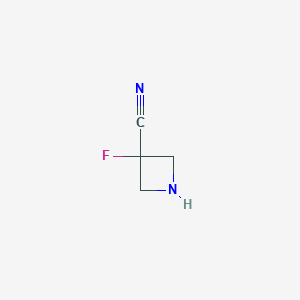
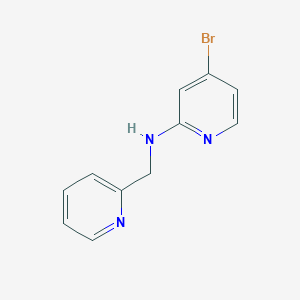
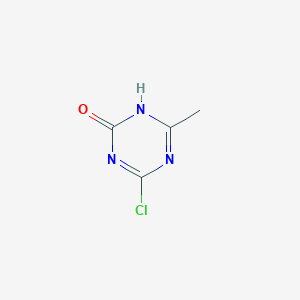



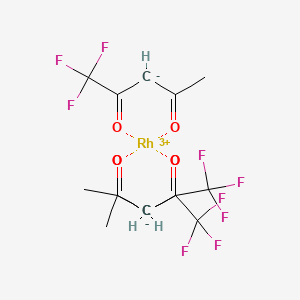

![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
